

"Hydroxy Pioglitazone (M-II)-d4 CAS number and molecular formula"

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Compound of Interest

Compound Name: **Hydroxy Pioglitazone (M-II)-d4**

Cat. No.: **B12415865**

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In-Depth Technical Guide: Hydroxy Pioglitazone (M-II)-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Hydroxy Pioglitazone (M-II)-d4**, a deuterated metabolite of the antidiabetic drug Pioglitazone. This document outlines its chemical properties, analytical methodologies for its quantification, and the core signaling pathways through which its parent compound and active metabolites exert their therapeutic effects.

Core Compound Identification

Hydroxy Pioglitazone (M-II) is one of the active metabolites of Pioglitazone. The deuterated internal standard, **Hydroxy Pioglitazone (M-II)-d4**, is crucial for accurate quantification in pharmacokinetic and metabolic studies.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Hydroxy Pioglitazone (M-II)-d4	Not Available[1]	C ₁₉ H ₁₆ D ₄ N ₂ O ₄ S	376.47[1]
Hydroxy Pioglitazone (M-II)	101931-00-4[1][2][3] [4]	C ₁₉ H ₂₀ N ₂ O ₄ S	372.44[2][3][4][5]
Hydroxy Pioglitazone-d4 (M-IV)	1188263-49-1[1][5]	C ₁₉ H ₁₆ D ₄ N ₂ O ₄ S	376.46[5]

Experimental Protocols: Quantification of Hydroxy Pioglitazone in Human Plasma

The following protocol is a representative method for the simultaneous quantification of Pioglitazone and its hydroxylated metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated standards like Hydroxy Pioglitazone-d4 are essential for this type of assay as internal standards.

1. Sample Preparation: Protein Precipitation

- To 100 µL of human plasma, add 50 µL of an internal standard working solution (containing the deuterated analog of the analyte).
- Vortex the mixture for 30 seconds.
- Add 1.5 mL of acetonitrile to precipitate plasma proteins.
- Vortex the sample for 10 minutes at 2500 rpm.
- Centrifuge the mixture at 4500 rpm for 25 minutes at approximately 5°C.
- Inject 5 µL of the resulting supernatant directly into the LC-MS/MS system.

2. Liquid Chromatography

- Column: Zorbax SB C18 or equivalent C8 column (e.g., 50 x 4.6 mm, 5 µm).

- Mobile Phase: A gradient or isocratic mixture of methanol and an aqueous buffer such as 5 mM ammonium formate (pH 4.0) or 0.1% formic acid. A typical composition is a 20:80 or similar ratio of the aqueous buffer to methanol.
- Flow Rate: 0.5 to 0.7 mL/min.
- Column Temperature: Maintained at a constant temperature, for instance, 25°C.
- Total Run Time: Approximately 4 minutes.

3. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
 - Hydroxy Pioglitazone: Precursor ion at m/z 373.0 transitioning to a product ion at m/z 150.1.
 - Pioglitazone: Precursor ion at m/z 357.2 transitioning to a product ion at m/z 134.2.
 - Pioglitazone-d4 (Internal Standard): Precursor ion at m/z 361.1 transitioning to a product ion at m/z 134.2.
- Data Processing: Analyst software or equivalent is used for data acquisition and processing.

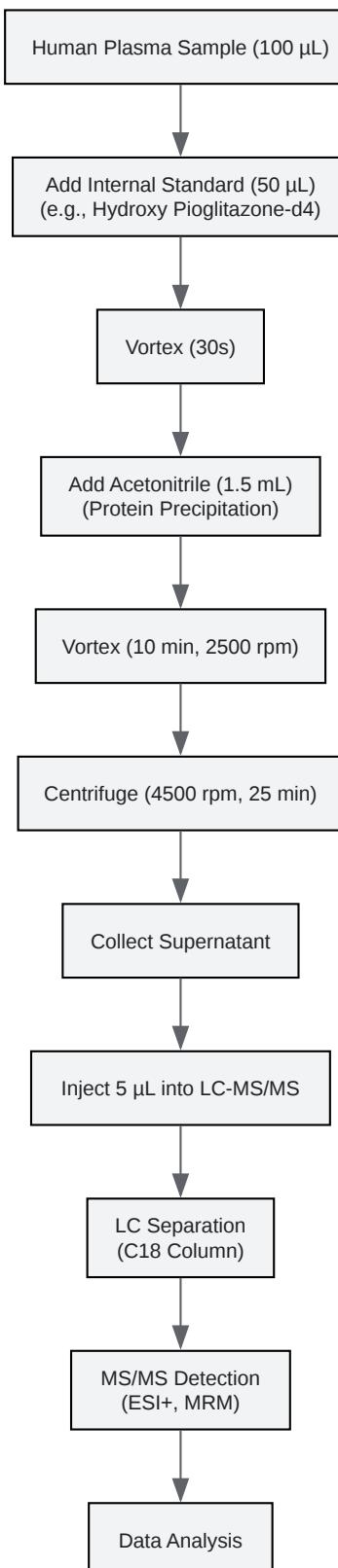
Quantitative Data Summary

The described LC-MS/MS methods are validated to be linear, precise, and accurate for the quantification of hydroxy pioglitazone in human plasma.

Parameter	Hydroxy Pioglitazone	Pioglitazone
Linearity Range (ng/mL)	10 - 1500	15 - 2500
Correlation Coefficient (r)	> 0.998	> 0.998
Lower Limit of Quantification (LLOQ) (ng/mL)	10.01	15.04
Intra-day Precision (%RSD)	≤ 2.11	≤ 2.11
Inter-day Precision (%RSD)	≤ 2.11	≤ 2.11
Accuracy (%RE)	≤ 2.0	≤ 2.0
Recovery	Determined by comparing extracted samples to neat standards	Determined by comparing extracted samples to neat standards
Retention Time (min)	~1.8	~2.6

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

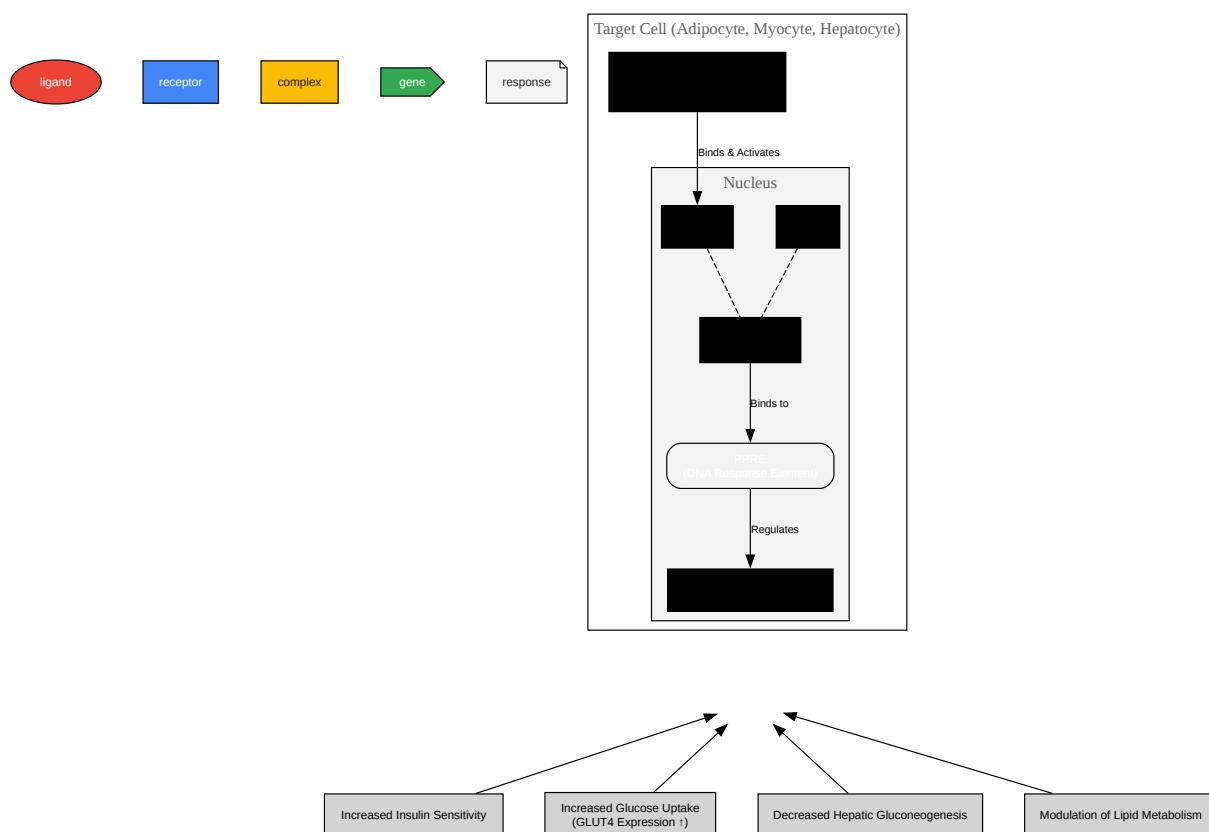


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A typical bioanalytical workflow for plasma sample analysis.

Pioglitazone Signaling Pathway

Pioglitazone and its active metabolites, including hydroxy pioglitazone, primarily function as selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor.^{[2][4][6][7]} This interaction is central to its mechanism of action in improving insulin sensitivity.



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Mechanism of action of Pioglitazone via PPAR activation.

Upon entering the cell and nucleus, Pioglitazone binds to PPAR γ , which then forms a heterodimer with the Retinoid X Receptor (RXR).^[8] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.^[4] This binding modulates the transcription of genes involved in glucose and lipid metabolism, leading to an increase in insulin sensitivity, enhanced glucose uptake in muscle and adipose tissues, and reduced glucose production in the liver.^{[2][6][7]} The active metabolites of Pioglitazone, M-III and M-IV, are also significant contributors to these therapeutic effects.^[2]

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